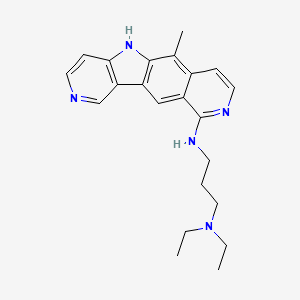

Pazelliptine

Description

Structure

3D Structure

Properties

CAS No. |

65222-35-7 |

|---|---|

Molecular Formula |

C22H27N5 |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N',N'-diethyl-N-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |

InChI |

InChI=1S/C22H27N5/c1-4-27(5-2)12-6-9-24-22-18-13-17-19-14-23-10-8-20(19)26-21(17)15(3)16(18)7-11-25-22/h7-8,10-11,13-14,26H,4-6,9,12H2,1-3H3,(H,24,25) |

InChI Key |

LPHSYQSMAGVYNT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |

Canonical SMILES |

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |

Appearance |

Solid powder |

Other CAS No. |

65222-35-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-gamma-diethylaminopropylamino-5-methyl-dipyrido (4,3-b)(3,4-f)indole 10-(3-diethylaminopropylamino)-6-methyl-5H-pyrido(3',4'-4,5)pyrrolo(2,3-g)isoquinoline BD 40 BD-40 DAPA-PPI pazelliptine pazelliptine maleate (1:3) |

Origin of Product |

United States |

Synthetic Strategies and Medicinal Chemistry Research

Methodologies for Pazelliptine Synthesis

The synthesis of this compound and related pyrido[4,3-b]carbazoles often involves the construction of the carbazole (B46965) core followed by the annulation of the pyridine (B92270) ring, or vice versa. Various strategies have been explored over the years, ranging from classical methods to more contemporary, efficient approaches.

Historical Synthetic Approaches

Historically, the synthesis of the pyrido[4,3-b]carbazole system has relied on methods that build the tetracyclic structure through cyclization reactions. Early approaches to the pyrido[4,3-b]carbazole system, the core structure of this compound, often involved multi-step sequences starting from simpler aromatic or heteroaromatic precursors. Methods like the Fischer indole (B1671886) synthesis have been used to construct the carbazole core nih.govwvu.edu. Subsequent steps would then focus on building the pyridine ring onto the carbazole framework.

One historical route to the pyrido[4,3-b]carbazole system involved the acid-catalyzed cyclization of substituted indolin-3-ones with pyridyl-containing side chains rsc.org. While effective, this method could suffer from limitations such as the loss of substituents on the benzenoid ring, leading to reduced yields rsc.org. Another approach described involves the oxidative cyclization of diphenylamine (B1679370) derivatives rsc.org. Goldberg-type coupling of aryl sulfonamides with aryl bromides, followed by UV irradiation and cyclization, provided carbazole intermediates that could be further transformed into pyridocarbazoles rsc.org.

The Graebe-Ullmann reaction, historically used for carbazole synthesis from o-aminodiphenylamine, represents a foundational method for constructing the carbazole scaffold nih.govresearchgate.net. Although not directly a route to the fused pyrido[4,3-b] system in its original form, the principles of building the carbazole nucleus from diphenylamine precursors are relevant to the historical context of synthesizing the core structure researchgate.net.

Contemporary Synthetic Pathways and Innovations

Modern synthetic strategies for this compound and its analogs aim for improved efficiency, higher yields, and greater control over regioselectivity. Contemporary methods often utilize transition-metal catalysis and cascade reactions.

One approach involves the palladium-catalyzed oxidative cyclization of diarylamines to form the carbazole core researchgate.net. This can be followed by the construction of the pyridine ring. Another modern strategy for constructing the pyrido[4,3-b]carbazole system involves a Friedel-Crafts cyclodehydration to form the pyridine ring onto a pre-formed carbazole researchgate.net.

Innovative methods include the use of Lewis acids to catalyze the synthesis of functionalized carbazoles, which can serve as intermediates for pyrido[4,3-b]carbazoles rsc.org. For instance, Lewis acid-catalyzed reactions involving indole derivatives and propargylic alcohols have been reported to yield carbazole analogs rsc.org. Palladium-catalyzed reductive N-heteroannulation reactions have also been explored for the synthesis of carbazolones, which can be oxidized to carbazoles wvu.edu.

Specific to this compound and its close analogs, synthetic routes have been developed to introduce the characteristic side chain at the C-1 position and substituents at other positions of the pyrido[4,3-b]carbazole core. One described synthesis of a related pyrido[4,3-b][3,4-f]indole derivative involved a sequence including diazotization, cyclization to a triazolo[4,5-c]pyridine, and subsequent condensation with a diamine drugfuture.com.

Derivatization and Structural Modification Research

Research into the derivatization and structural modification of the pyrido[4,3-b]carbazole system is crucial for discovering compounds with enhanced biological activity and improved pharmacological profiles. This involves systematic changes to the core structure and the introduction of various substituents.

Modifications of the Pyrido[4,3-b]carbazole System

Modifications to the pyrido[4,3-b]carbazole system can occur at various positions, including the carbon atoms of both the carbazole and pyridine rings, as well as the nitrogen atoms. Studies have shown that the introduction of substituents at positions such as C-1, N-2, C-9, and C-11 significantly impacts the pharmacological activity of derivatives mdpi.comnih.gov.

Specific modifications explored include the introduction of hydroxyl or methoxy (B1213986) groups at the C-9 position, which has been shown to influence cytostatic activity mdpi.comnih.gov. The presence of a (dimethylamino)ethyl)carbamoyl group at the C-1 position, as seen in the highly active derivative S16020, is another significant modification mdpi.comnih.gov. Methylation at the N-6 position has also been investigated, potentially affecting metabolism and toxicity mdpi.com.

Research has also focused on modifying the side chain at the C-1 position, often involving the introduction of basic aminoalkylamino substituents. These side chains are known to enhance the affinity of ellipticine-type molecules for DNA clockss.orgarkat-usa.org. For instance, the introduction of a ((diethylamino)propyl)amino side chain is a common modification in active derivatives like this compound clockss.orgarkat-usa.org.

Introduction of Nitrogen Atoms into the Pyrido[4,3-b]carbazole Skeleton

Introducing additional nitrogen atoms into the pyrido[4,3-b]carbazole skeleton results in aza analogs, which can exhibit altered biological properties. This compound itself is described as a 9-aza derivative of olivacine (B1677268), indicating a nitrogen atom at the 9-position of the carbazole ring mdpi.comnih.gov.

Other aza analogs have been synthesized, where nitrogen atoms replace carbon atoms at different positions within the pyrido[4,3-b]carbazole system mdpi.com. For example, modifications have been made to introduce nitrogen in place of carbon at the C-2 and C-4 positions mdpi.com. The synthesis of pyridazino[4,5-b]carbazoles, which are 3-aza analogs of pyrido[4,3-b]carbazole antitumor agents, involves the construction of a pyridazine (B1198779) ring fused to the carbazole core clockss.org. These syntheses often utilize key intermediates such as dichloropyridazines that undergo nucleophilic displacement or reductive dehalogenation clockss.org.

The introduction of nitrogen can be achieved through various cyclization and heterocyclization reactions, often starting from appropriately substituted precursors. For instance, the synthesis of pyrimido[5,4-b]carbazole derivatives, another class of aza analogs, has been reported arkat-usa.org.

Electrophilic Substitution Reactions in Carbazoles for Analog Generation

Electrophilic substitution reactions are valuable tools for introducing substituents onto the carbazole core, which can then be used as intermediates for synthesizing pyrido[4,3-b]carbazole analogs. The electron-rich nature of the carbazole system, particularly at certain positions, makes it susceptible to electrophilic attack scielo.bremu.edu.tr.

Positions C-3 and C-6 are known to be reactive towards electrophilic aromatic substitution due to the activating effect of the nitrogen atom emu.edu.tr. However, the regioselectivity of electrophilic substitution on substituted carbazoles can be influenced by the nature and position of existing substituents scielo.br.

Studies on the electrophilic substitution of substituted carbazoles, such as 1-methylcarbazole-2,3-dicarboxylate, have shown that reactions like bromination and nitration can occur selectively at the C-6 position scielo.br. For example, bromination with N-bromosuccinimide in acetic acid has been reported to yield the 6-bromo derivative scielo.br. Nitration using urea (B33335) nitrate (B79036) can also lead to substitution at the C-6 position, along with minor amounts of the 8-nitro isomer scielo.br. Chlorination with N-chlorosuccinimide can be less selective, resulting in disubstitution at positions 6 and 8 scielo.br.

These electrophilic substitution reactions provide a means to introduce halogen or nitro groups onto the carbazole core, which can then be further functionalized or used in subsequent cyclization reactions to build the pyrido[4,3-b] system or other fused heterocyclic rings, leading to a diverse range of carbazole-based analogs, including those related to this compound.

Here is a table summarizing some key synthetic strategies and modifications discussed:

| Synthetic Strategy/Modification | Description | Relevant Positions/Core |

| Acid-catalyzed cyclization | Cyclization of indolin-3-ones with pyridyl side chains. rsc.org | Pyrido[4,3-b]carbazole system. rsc.org |

| Oxidative cyclization of diphenylamines | Goldberg-type coupling followed by UV irradiation and cyclization. rsc.org | Carbazole core, leading to pyrido[4,3-b]carbazoles. rsc.org |

| Palladium-catalyzed oxidative cyclization | Formation of carbazole core from diarylamines. researchgate.net | Carbazole core. researchgate.net |

| Friedel-Crafts cyclodehydration | Annulation of pyridine ring onto carbazole. researchgate.net | Pyrido[4,3-b]carbazole system. researchgate.net |

| Lewis acid catalyzed reactions | Synthesis of functionalized carbazoles from indoles and other precursors. rsc.org | Carbazole intermediates. rsc.org |

| Introduction of basic aminoalkylamino side chains | Attachment of groups like ((diethylamino)propyl)amino at C-1. clockss.orgarkat-usa.org | C-1 position of pyrido[4,3-b]carbazole. clockss.orgarkat-usa.org |

| Introduction of nitrogen atoms (Aza analogs) | Replacement of carbon atoms with nitrogen in the skeleton (e.g., 9-aza, 3-aza). mdpi.comclockss.org | Various positions in the pyrido[4,3-b]carbazole system. mdpi.comclockss.org |

| Electrophilic substitution on carbazoles | Introduction of substituents (e.g., halogens, nitro groups) onto the carbazole core. scielo.br | Carbazole core, particularly C-6 and C-8. scielo.br |

Synthesis of Novel Pyridazine- and Pyrrole-Fused Carbazole Derivatives

The carbazole skeleton, a tricyclic structure comprising two benzene (B151609) rings fused with a central pyrrole (B145914) ring, is a prevalent motif in natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer properties eurekaselect.com. This compound itself contains a carbazole core fused with other heterocyclic rings.

Research has explored the synthesis of novel carbazole derivatives fused with pyridazine and pyrrole rings as potential antitumor agents, often drawing inspiration from the structures of ellipticine (B1684216) and olivacine and their active derivatives like this compound clockss.orgscielo.brresearchgate.net. These synthetic efforts often involve functionalization of the carbazole skeleton and subsequent cyclization reactions to form the fused heterocyclic systems scielo.brresearchgate.netarkat-usa.org.

One approach involves utilizing 1-methylcarbazole-2,3-dicarboxylic acid derivatives as key intermediates for constructing b-fused carbazoles, including those fused with pyridazine or pyrrole rings scielo.brresearchgate.net. For instance, 6-substituted 1-methylcarbazole-2,3-dicarboxylic esters can undergo cyclization reactions to yield pyridazine-fused carbazole derivatives scielo.br.

The synthesis of pyridazino[4,5-b]carbazoles, which can be considered aza analogs of ellipticine, has been reported. These syntheses often involve key intermediates such as d-fused dichloropyridazines clockss.org. Nucleophilic displacement reactions and reductive dehalogenation are among the reactions used to modify these intermediates clockss.org.

Pyrrole-fused systems are also a focus of synthesis in medicinal chemistry due to their diverse biological activities nih.gov. While the direct synthesis of pyrrole-fused carbazole derivatives specifically in the context of this compound is not explicitly detailed in the search results, the synthesis of fused pyrroles in general involves various methodologies nih.gov. The incorporation of basic side chains into these fused systems is a common strategy to enhance affinity for DNA, as seen with this compound clockss.orgarkat-usa.org.

Advanced Synthetic Methodologies

The synthesis of complex polycyclic structures like this compound and its analogs often necessitates the use of advanced synthetic methodologies googleapis.comku.dkunistra.frspringerprofessional.de. These methodologies are crucial for efficiently constructing the intricate ring systems and incorporating specific functional groups and side chains.

Advanced techniques in organic synthesis can include methods for working under inert atmospheres and anhydrous conditions, microscale reactions, and the handling of highly reactive reagents ku.dk. Various chromatographic purification methods are also essential for isolating and purifying the synthesized compounds ku.dk.

Specific synthetic strategies employed in the synthesis of carbazole derivatives and related fused systems, as highlighted in the search results, include:

Electrophilic substitution reactions for functionalizing the carbazole core scielo.brresearchgate.net.

Condensation reactions to build new rings drugfuture.com.

Reduction reactions, such as using Raney-Ni drugfuture.com.

Cyclization reactions to form the fused heterocyclic systems scielo.brarkat-usa.orgdrugfuture.com.

Nucleophilic displacement reactions clockss.org.

Palladium-catalyzed reactions, such as Heck-type cyclizations, have been explored for constructing related carbazole systems researchgate.net.

Cascade and one-pot processes for increased efficiency researchgate.net.

These methodologies allow for the precise construction of the complex molecular architecture of this compound and the synthesis of novel derivatives for medicinal chemistry research unistra.frspringerprofessional.de.

Selected Synthetic Intermediates and Reagents Mentioned in Relation to this compound Synthesis or Related Carbazole Chemistry

| Compound Name | Role in Synthesis |

| 2-methyl-3-aminobenzonitrile | Starting material in a synthetic route for this compound drugfuture.com |

| Acetic anhydride | Reagent for acetylation drugfuture.com |

| Raney-Ni | Catalyst for reduction drugfuture.com |

| Phosphorous chloride oxide | Reagent for chlorination/cyclization drugfuture.com |

| 3-(diethylamino)propylamine | Reagent for condensation to form side chain drugfuture.com |

| 1-methylcarbazole-2,3-dicarboxylic ester | Key intermediate for b-fused carbazoles scielo.brresearchgate.net |

| N-bromosuccinimide (NBS) | Reagent for electrophilic bromination scielo.brresearchgate.net |

| Urea nitrate | Reagent for electrophilic nitration scielo.brresearchgate.net |

| Dichloropyridazines (e.g., type 5) | Key intermediates in pyridazino[4,5-b]carbazole synthesis clockss.org |

| N,N-diethyl-1,3-propanediamine | Reagent for nucleophilic substitution clockss.org |

This table provides a snapshot of some chemical entities and reagents involved in the synthesis of this compound or structurally related carbazole compounds, illustrating the types of reactions and materials utilized in this area of medicinal chemistry.

Detailed Research Findings on Related Pyridazino[4,5-b]carbazoles

Research on pyridazino[4,5-b]carbazoles, considered 3-aza analogs of pyrido[4,3-b]carbazole antitumor agents, provides insights into the synthetic approaches and properties of fused carbazole systems related to this compound clockss.org.

A study reported the synthesis of new pyridazino[4,5-b]carbazoles using d-fused dichloropyridazines as key intermediates clockss.org. These intermediates were subjected to nucleophilic displacement reactions and/or reductive dehalogenation clockss.org. For example, treatment of a dichloropyridazine intermediate (type 5a) with N,N-diethyl-1,3-propanediamine under specific conditions yielded a 1,4-disubstituted compound (12) with potential as an antitumor agent clockss.org.

Another example involved the conversion of a pyridazinedione (4a) into a dichloropyridazine (5a) using phosphorous chloride oxide with N,N-diethylaniline as a base, resulting in an improved yield compared to previous methods clockss.org.

The introduction of a basic side chain, similar to that found in this compound, into the pyridazino[4,5-b]carbazole skeleton has been investigated clockss.org. This is consistent with the understanding that such side chains can enhance the molecule's affinity to DNA clockss.orgarkat-usa.org.

While specific detailed data tables on the synthesis and yields of this compound itself were not extensively found in the search results, the research on related pyridazino[4,5-b]carbazoles illustrates the synthetic strategies and the characterization of the resulting compounds, often including melting points and spectroscopic data clockss.org.

| Intermediate/Reactant | Reagent/Conditions | Product Type | Notes |

| Pyridazinedione (4a) | Phosphorous chloride oxide, N,N-diethylaniline, reflux | Dichloropyridazine (5a) | Improved yield (81%) clockss.org |

| Dichloropyridazine (5a) | N,N-diethyl-1,3-propanediamine, drastic conditions | 1,4-disubstituted pyridazino[4,5-b]carbazole (12) | Moderate yield, potential antitumor agent clockss.org |

| 6-substituted 1-methylcarbazole-2,3-dicarboxylic ester | Hydrazine hydrate, heating | Pyridazine-fused carbazole derivatives | Cyclization reaction scielo.br |

| 1-methylcarbazole-2,3-dicarboxylic ester | NBS, acetic acid, sonication, room temperature | 6-bromo derivative | Efficient and selective bromination scielo.brresearchgate.net |

| 1-methylcarbazole-2,3-dicarboxylic ester | Urea nitrate, acetic acid | 6-nitro derivative | Satisfactory yields, minor 8-nitro isomer scielo.brresearchgate.net |

This table summarizes some of the synthetic transformations discussed in the context of this compound-related carbazole chemistry.

Molecular Mechanisms of Action and Pharmacodynamics

Interactions with Nucleic Acids

Pazelliptine exhibits strong interactions with nucleic acids, a characteristic consistent with its reported antitumor activities. acs.orgpsu.edumdpi.comnih.gov These interactions have been extensively investigated using various spectroscopic and biochemical techniques. acs.orgacs.orgnih.govresearchgate.netacs.orgnih.govacs.orgresearchgate.net

Studies have indicated that this compound intercalates into DNA. acs.orgpsu.edumdpi.comnih.govacs.org Intercalation, the insertion of a molecule between the base pairs of DNA, is a common mechanism for many antitumor agents. mdpi.comnih.gov This mode of binding can lead to structural distortions in the DNA helix, interfering with essential cellular processes like replication and transcription.

In addition to intercalation, this compound has been characterized as a DNA topoisomerase II targeting agent. nih.govaacrjournals.org Topoisomerase II is an enzyme crucial for managing DNA topology by catalyzing the breaking and rejoining of double-stranded DNA. scielo.brnih.gov Inhibitors of topoisomerase II, such as this compound, stabilize the cleavable complex formed between the enzyme and DNA, leading to the accumulation of DNA strand breaks. nih.govaacrjournals.orgscielo.br this compound, in the micromolar range, has shown a pattern of double-stranded cleavable complex formation consistent with topoisomerase II targeting. nih.govaacrjournals.org At lower concentrations, protein-concealed breaks were observed, primarily as single-stranded adducts, which are also seen with some topoisomerase II-targeting drugs and are reminiscent of those induced by topoisomerase I poisons like camptothecin. nih.gov

Spectroscopic methods, including absorption and fluorescence spectroscopy, have been instrumental in characterizing the interaction of this compound with nucleic acids. acs.orgacs.orgnih.govresearchgate.netacs.orgnih.govacs.orgresearchgate.net The binding of this compound to natural and synthetic DNA sequences has been deduced from changes in its absorption and fluorescence spectra. nih.govresearchgate.net

The addition of polynucleotides to an aqueous solution of this compound induces a red shift and hypochromism in the drug's absorption bands at approximately 350 nm and 300 nm. acs.orgacs.org These spectral changes are characteristic indicators of drug intercalation into DNA. acs.orgacs.orgnih.gov Furthermore, spectroscopic studies have revealed a change in the protonation state of this compound upon binding to various polynucleotides, suggesting an increase in the apparent pKa of its 9-N-nitrogen atom. nih.gov

Fluorescence studies provide further insights into this compound's interaction with DNA. Strong fluorescence quenching has been detected upon this compound binding to calf thymus DNA, a common feature observed with some intercalated heterocycles. acs.orgacs.org

The fluorescence behavior of this compound is dependent on the specific DNA sequence it interacts with. The emission is enhanced when this compound is bound to A-T base pairs, showing approximately a 30% increase in fluorescence quantum yield (phi(F)). nih.gov Conversely, fluorescence is strongly quenched in the vicinity of G-C base pairs, with approximately a 90% decrease in phi(F). acs.orgacs.orgnih.gov This differential quenching suggests a preference for binding to G-C rich regions in calf thymus DNA, as the fluorescence spectrum obtained with calf thymus DNA is similar to that obtained with poly(dG-dC)-poly(dG-dC). nih.gov

The following table summarizes the observed fluorescence changes upon this compound binding to different polynucleotides:

| Polynucleotide | Fluorescence Change | Approximate Change in φF |

|---|---|---|

| poly(dA-dT)-poly(dA-dT) | Enhanced | +30% |

| poly(dG-dC)-poly(dG-dC) | Quenched | -90% |

| Calf Thymus DNA | Quenched | -90% (similar to poly(dG-dC)-poly(dG-dC)) |

This compound has been shown to photosensitize the formation of single- and double-strand breaks in supercoiled plasmid DNA. researchgate.netresearchgate.netacs.orgdntb.gov.ua Notably, selective photocleavage at guanine (B1146940) residues has been observed. researchgate.netresearchgate.netdntb.gov.ua This base-specific cleavage suggests a close association or interaction of photoexcited this compound with guanine bases within the DNA structure.

Subpicosecond transient absorption spectroscopy has been employed to investigate the ultrafast dynamics of this compound interacting with polynucleotides. acs.orgacs.orgacs.orgresearchgate.netrsc.orgacs.org These studies examine the transient absorption spectra of this compound/polynucleotide complexes with high time resolution. acs.orgacs.orgresearchgate.net

The relaxation dynamics of this compound vary significantly depending on the type of polynucleotide it is complexed with. acs.orgacs.org For fully protonated this compound and its complex with poly(dA-dT)-poly(dA-dT), a fast spectral relaxation has been detected. acs.orgacs.orgresearchgate.net This relaxation is attributed to a deprotonation of the excited singlet state of the drug. acs.orgacs.orgresearchgate.net

In the case of the this compound/poly(dG-dC)-poly(dG-dC) complex, the evolution of the transient absorption spectra indicates the presence of at least two distinct drug binding sites. acs.orgacs.orgresearchgate.net The kinetics of the differential absorption reveal the activation of a radiationless transition (S1 → S0) upon this compound association with poly(dG-dC)-poly(dG-dC). acs.orgacs.orgresearchgate.net This fast molecular process is discussed in connection with previously reported results on heterocycle-nucleotide interactions. acs.orgacs.org

Cellular Pathway Modulation

While the primary focus of research on this compound's mechanism of action has been its direct interaction with DNA and topoisomerase II inhibition, some broader cellular effects have been noted. nih.govaacrjournals.orgscielo.br As a topoisomerase II inhibitor, this compound can induce DNA strand breaks, which can trigger cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cells like cancer cells. scielo.br

Studies investigating the interaction between ionizing radiation and this compound in Chinese hamster V-79 fibroblasts have provided insights into its cellular impact. nih.govaacrjournals.orgscielo.br this compound has been shown to abolish the low-dose shoulder characteristic of asynchronous cell response to gamma-rays. nih.govaacrjournals.org Furthermore, this compound brought about a larger amount of DNA strand breaks in preirradiated cells compared to nonirradiated cells, suggesting an interference with the repair of radiation-induced DNA damage. nih.govaacrjournals.org This indicates that this compound can modulate cellular responses related to DNA damage and repair pathways.

While the search results mention this compound in the context of modulating certain pathways in patent applications (e.g., integrated stress pathway, mTORC1 pathway) googleapis.comnomuraresearchgroup.comgoogle.com, detailed research findings on how this compound specifically modulates these pathways at a molecular level in a biological context are not extensively provided within the scope of the search results. The available information primarily focuses on its direct DNA interactions and topoisomerase II inhibition as core mechanisms.

Influence on p53 Protein Functionality

The p53 protein is a critical tumor suppressor that plays a central role in regulating the cell cycle, DNA repair, and apoptosis in response to cellular stress nih.govwikipedia.org. Its functionality is often compromised in cancer cells frontiersin.org. While the direct interaction of this compound with p53 is not extensively detailed in the provided search results, related compounds like ellipticine (B1684216) have been shown to impact p53 protein levels nih.gov. The cytotoxic effect of ellipticine is linked to its influence on p53 nih.gov. This compound, being a derivative of olivacine (B1677268) which is structurally related to ellipticine, may exert some of its effects through modulating p53 activity or pathways downstream of p53. The p53 pathway can lead to cell cycle arrest or apoptosis upon activation wikipedia.org. P53 can activate DNA repair proteins, arrest the cell cycle at the G1/S point, or initiate apoptosis if DNA damage is irreparable wikipedia.org. P53 also regulates the transcription of genes involved in these processes, including the induction of p21, which inhibits cyclin-CDK complexes and causes cell cycle arrest wikipedia.org.

Role of Metabolic Activation in Antitumor Activity

Metabolic activation can play a significant role in the antitumor activity of various compounds, often by converting them into more potent cytotoxic species or by influencing cellular metabolic pathways essential for cancer cell survival and proliferation googleapis.comfrontiersin.org. While specific details on the metabolic activation of this compound are limited in the provided results, related compounds like ellipticine undergo metabolic activation by cytochrome P450 or peroxidase isoforms, leading to their covalent insertion into DNA nih.gov. N-9 derivatives of olivacine, such as this compound, are likely metabolized by oxidation of the nitrogen atom at the N-6 position nih.gov. This metabolic process could be crucial for their activity and potentially influence their interaction with biological targets. Tumor metabolism itself is critical for cancer progression, providing energy and substrates for biosynthesis frontiersin.org. Altering metabolic pathways can impact antitumor immunity and the effectiveness of therapies frontiersin.org.

Involvement in Signaling Pathways (e.g., JAK/STAT, PI3K/AKT)

Signaling pathways like JAK/STAT and PI3K/AKT are fundamentally involved in mediating cellular responses to external stimuli, regulating processes such as cell proliferation, differentiation, and survival nih.govwikipedia.orgqiagen.com. Dysregulation of these pathways contributes to cancer development and progression nih.govwikipedia.org. The JAK/STAT pathway is activated by cytokines and growth factors and is involved in immunity, cell division, and tumor formation wikipedia.org. It can also interact with other pathways, including PI3K/AKT wikipedia.orgqiagen.com. The PI3K/AKT pathway, as mentioned earlier, is crucial for cell survival and growth nih.gov. While direct evidence linking this compound specifically to the modulation of JAK/STAT or PI3K/AKT pathways is not explicitly present in the search results, a network pharmacology analysis of metabolites from Armillaria ostoyae mycelia, which includes this compound, indicated effects on various metabolic pathways such as JAK/STAT and PI3K/AKT mdpi.com. This suggests a potential, albeit indirect, involvement of this compound or related compounds in influencing these critical signaling cascades. The JAK/STAT and PI3K/AKT pathways can form a mutual transactivation loop nih.gov.

Preclinical Pharmacological Efficacy Studies

In Vitro Cytostatic and Antitumor Activity Assessments

In vitro studies are fundamental in the initial screening of potential anticancer agents, providing insights into their direct effects on cancer cells. These assessments typically involve evaluating the compound's ability to inhibit cell proliferation and induce cytotoxicity in various cancer cell lines.

Evaluation Against Murine Leukemia Cell Lines (e.g., L1210, P388)

Studies have investigated the activity of Pazelliptine and related olivacine (B1677268) derivatives against murine leukemia cell lines such as L1210 and P388. Some olivacine derivatives, including a pyrazinocarbazole (B4558301) derivative, have shown cytotoxicity against L1210 and P388 leukemia cells comparable to that of the parent compound S16020 9. mdpi.com Another study noted that 9-hydroxylated 1-carbamoylolivacine derivatives displayed high cytotoxicity for cultured L1210 cells. researchgate.net While specific detailed data (like IC50 values) for this compound itself against these exact murine leukemia lines were not extensively found in the provided search results, the activity of related compounds in these models suggests their relevance in the preclinical evaluation of this class of drugs. mdpi.comresearchgate.net

Assessment Against Human Cancer Cell Lines (e.g., Lung, Kidney, Colon, Breast, Ovary, Melanoma)

This compound has been evaluated for its activity against a panel of human cancer cell lines, including those derived from lung, kidney, colon, breast, ovary, and melanoma cancers. researchgate.netresearchgate.netnih.gov These in vitro assessments are crucial for determining the spectrum of activity of a potential therapeutic agent.

Comparative Studies with Reference Antineoplastic Agents (e.g., Doxorubicin, Cisplatin (B142131), Cyclophosphamide)

While direct comparative in vitro studies of this compound with Doxorubicin, Cisplatin, and Cyclophosphamide across a broad panel of cell lines were not detailed in the search results, these reference agents are commonly used benchmarks in preclinical evaluations. nih.govimrpress.comnih.govascopost.comnih.govwebhost4life.com Studies on the in vivo activity of this compound in human tumor xenografts have included comparisons with Cisplatin and AZQ (diaziquone). researchgate.netresearchgate.netnih.gov

In Vivo Antitumor Activity in Animal Models

In vivo studies using animal models, particularly human tumor xenografts, are essential to evaluate the efficacy of a drug in a more complex biological system that mimics the tumor microenvironment. mdpi.comfrontiersin.org

Human Tumor Xenograft Models (e.g., Subcutaneous in Nude Mice)

This compound has been evaluated for its antitumor activity in human tumor xenograft models established subcutaneously in nude mice. researchgate.netresearchgate.netnih.gov These models involved a panel of approximately 40 established human tumor lines representing various cancer types, including breast, colon, head and neck, ovary, small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and melanoma. researchgate.netresearchgate.netnih.gov Drugs were typically administered intravenously. researchgate.netresearchgate.netnih.gov

Assessment of Tumor Growth Inhibition and Specific Growth Delay

In these in vivo studies, the antitumor activity of this compound was assessed based on criteria such as tumor growth inhibition and specific growth delay. researchgate.netresearchgate.netnih.gov Activity was defined as a specific growth delay greater than 1 and a tumor growth inhibition greater than 50%. researchgate.netresearchgate.netnih.gov

In a study evaluating this compound against a panel of 40 human tumor xenografts, this compound demonstrated activity in 2 out of 38 xenografts tested. researchgate.netresearchgate.netnih.gov Specifically, it showed activity in 1 of 5 breast cancers and 1 of 5 melanoma xenografts. researchgate.netresearchgate.netnih.gov In comparison, Cisplatin was active in 15 of 40 xenografts, and AZQ was active in 23 of 38 xenografts tested in the same study. researchgate.netresearchgate.netnih.gov

The evaluation of tumor growth inhibition is typically calculated using the formula: 100 − [(RTVt/RTVc) × 100], where RTVt is the mean relative tumor volume of the treated group and RTVc is the mean relative tumor volume of the control group at the time of optimal response. researchgate.net Specific growth delay is calculated as the difference in the mean time required for the treated and control group tumors to reach a predetermined size. researchgate.net

Based on the provided information, a summary of the in vivo activity of this compound compared to reference agents in the human tumor xenograft panel can be presented:

| Compound | Number of Xenografts Tested | Number of Xenografts Showing Activity (Specific Growth Delay > 1 and TGI > 50%) |

| This compound | 38 | 2 |

| Cisplatin | 40 | 15 |

| AZQ | 38 | 23 |

Table 1: In Vivo Antitumor Activity of this compound and Reference Agents in Human Tumor Xenograft Models

| Compound | Total Xenografts Tested | Active Xenografts (Specific Growth Delay > 1 & TGI > 50%) | Active Against Breast Cancer Xenografts | Active Against Melanoma Xenografts |

| This compound | 38 | 2 | 1 of 5 | 1 of 5 |

| Cisplatin | 40 | 15 | 3 of 5 | 1 of 5 |

| AZQ | 38 | 23 | 2 of 3 | 2 of 5 |

These results indicate that while this compound exhibited antitumor activity in a subset of the human tumor xenografts tested, its activity was less broad compared to Cisplatin and AZQ in this specific panel. researchgate.netresearchgate.netnih.gov

Evaluation in Various Carcinoma and Melanoma Xenografts

This compound has been evaluated against a panel of established human tumor cell lines grown subcutaneously as xenografts in nude mice. researchgate.netnih.gov This panel included xenografts representing various carcinomas, such as breast, colon, head and neck, ovarian, small cell lung cancer (SCLC), and non-small cell lung cancer (NSCLC), as well as melanoma. researchgate.netnih.gov In a study evaluating this compound alongside other agents like cisplatin and diaziquone (B1670404) (AZQ), this compound demonstrated activity in a limited number of these xenograft models. researchgate.netnih.gov Specifically, this compound showed activity in 2 out of 38 xenografts tested, with activity observed in 1 of 5 breast cancer xenografts and 1 of 5 melanoma xenografts. researchgate.netnih.gov This contrasts with the broader activity seen with cisplatin (15 of 40 xenografts) and AZQ (23 of 38 xenografts) in the same study panel. researchgate.netnih.gov

Table 1: Activity of this compound in Human Tumor Xenografts

| Tumor Type | Number Tested | Number Active |

| Breast Carcinoma | 5 | 1 |

| Colon Carcinoma | 6 | 0 |

| Head+Neck Carcinoma | 5 | 0 |

| Ovarian Carcinoma | 6 | 0 |

| SCLC | 7 | 0 |

| NSCLC | 6 | 0 |

| Melanoma | 5 | 1 |

| Total | 38 | 2 |

Activity was defined as a specific growth delay > 1 and a tumor growth inhibition > 50%. researchgate.netnih.gov

The results from such xenograft studies, particularly for investigational compounds like this compound, provide a prospective test for the predictive capability of these models for clinical Phase II studies. researchgate.netnih.gov

Patient-Derived Tumor Xenograft (PDTX) Models

Patient-derived tumor xenograft (PDTX) models represent an increasingly utilized preclinical platform where tumor tissue directly obtained from patients is implanted into immunodeficient mice. criver.commdpi.comnih.govzkbymed.comwikipedia.orgcreative-biolabs.com These models are considered to offer potential advantages over traditional cell line-derived xenografts due to their ability to better recapitulate the heterogeneity and characteristics of human tumors. criver.commdpi.comnih.govzkbymed.comcreative-biolabs.com

Orthotopic PDTX Models for Metastasis Studies

Orthotopic implantation, where tumor tissue is implanted into the corresponding organ in the mouse, is a method used in PDTX models. nih.govzkbymed.comwikipedia.org Orthotopic PDTX models are particularly valuable for studying tumor growth in a more physiologically relevant microenvironment and for investigating the process of metastasis. nih.govzkbymed.com These models can retain a greater proportion of stromal components compared to subcutaneous models and have been shown to develop locoregional and distant metastases, mimicking the clinical scenario. nih.govzkbymed.com

Utility in Studying Drug Responsiveness and Resistance Mechanisms

PDTX models are highly useful for studying drug responsiveness and investigating mechanisms of drug resistance. mdpi.comnih.govzkbymed.comwikipedia.orgcreative-biolabs.comcrownbio.com Because they maintain the heterogeneity and genetic complexity of the original tumor, PDTX models can provide more clinically relevant insights into how tumors respond to therapeutic agents. criver.commdpi.comnih.govzkbymed.com They can be used to evaluate the efficacy of novel drugs, identify predictive biomarkers, and explore the mechanisms by which tumors develop resistance to treatment. mdpi.comnih.govzkbymed.comwikipedia.orgcrownbio.com Studies using PDTX models have been instrumental in understanding differential responses to standard chemotherapies and identifying genetic alterations associated with resistance. nih.gov

Murine Leukemia Models (e.g., P388, L1210)

Murine leukemia models, such as P388 and L1210 leukemia, have historically been significant in the preclinical screening of potential anti-cancer agents. researchgate.netcollectionscanada.gc.carsc.orgsemanticscholar.org These fast-growing tumor lines were widely used in early drug screening programs due to their ease of handling and cost-effectiveness. collectionscanada.gc.ca While later recognized for their limitations in predicting activity against solid tumors, these models were valuable for identifying compounds with activity against leukemias and lymphomas. collectionscanada.gc.ca

This compound is a derivative of olivacine, a compound that has shown cytotoxicity against L1210 murine leukemia cells. rsc.orgmdpi.com this compound itself has been noted to exhibit greater antitumor activity and lower toxicity compared to ellipticine (B1684216), another related compound. mdpi.com Studies on olivacine derivatives, including the structural class to which this compound belongs, have investigated their cytotoxicity against L1210 and P388 leukemia cells. semanticscholar.orgmdpi.com While specific detailed data on this compound's activity in P388 and L1210 models were not extensively available in the immediate search results, the context of its development as an olivacine derivative and the historical use of these models suggest they were relevant in its preclinical evaluation. collectionscanada.gc.casemanticscholar.orgmdpi.com

Compounds evaluated in P388 and L1210 leukemia models often measure therapeutic effect as the percent increase in life span (% ILS) over controls or as a T/C ratio (median survival time of treated/median survival time of control animals). researchgate.netmdpi.com For instance, other agents tested in these models have shown significant increases in life span. researchgate.net

Table 2: Example Activity Metrics in Murine Leukemia Models (Illustrative based on model type)

| Model Type | Metric Used | Example Outcome (for other compounds) |

| L1210 Leukemia | % ILS or T/C | % ILS ranging from 129% to 457% researchgate.net |

| P388 Leukemia | % ILS or T/C | % ILS ranging from 54% to 70% researchgate.net |

The evaluation of this compound in these murine leukemia models would have contributed to understanding its spectrum of activity in the preclinical setting.

Melanoma and Sarcoma Models

Preclinical evaluation of this compound has included studies utilizing human tumor xenografts grown subcutaneously in nude mice. nih.govresearchgate.netgoogle.comescholarship.orguni.lu A European multicenter follow-up study evaluated the activity of this compound against a panel of 40 established human tumor lines, including melanoma. nih.govresearchgate.netgoogle.comescholarship.orguni.lu

In this study, this compound demonstrated activity in a limited number of the tested xenografts. Activity was defined by specific criteria: a specific growth delay greater than 1 and a tumor growth inhibition exceeding 50%. nih.govresearchgate.netgoogle.comescholarship.orguni.lu Out of 38 xenografts evaluated with this compound, activity was observed in 2 models: one out of five breast cancer xenografts and one out of five melanoma xenografts. nih.govresearchgate.netgoogle.comescholarship.orguni.lu

The following table summarizes the activity of this compound in the tested melanoma xenografts in this study:

| Tumor Type | Number of Xenografts Tested | Number of Xenografts Showing Activity |

| Melanoma | 5 | 1 |

Information specifically detailing this compound's preclinical efficacy in sarcoma models within the searched literature is limited. While related olivacine derivatives have shown activity in sarcoma models, direct efficacy data for this compound in sarcoma was not prominently featured in the available search results.

Broad Spectrum Efficacy Research

This compound was included in a panel of agents evaluated for their activity against a diverse range of human tumor xenografts, encompassing carcinomas of the breast, colon, head and neck, ovary, small cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and melanoma. nih.govresearchgate.netgoogle.comescholarship.orguni.lu As noted in the previous section, this compound showed activity in 2 out of 38 xenografts across this broad panel. nih.govresearchgate.netgoogle.comescholarship.orguni.lu

The limited activity observed in this broad panel of established tumor lines suggests a selective rather than broad-spectrum efficacy under the conditions of this particular preclinical study. nih.govresearchgate.netgoogle.comescholarship.orguni.lu While this compound was previously investigated in Phase II clinical trials, these studies were discontinued. nih.gov

Further research would be required to fully characterize the spectrum of anticancer activity of this compound and to identify specific tumor types or molecular profiles that may be more sensitive to its effects.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Critical Structural Features for Biological Activity

The biological activity of Pazelliptine and its analogues is highly dependent on the nature and position of various substituents on its tetracyclic ring system. Modifications at several key positions have been shown to modulate its cytotoxic and antitumor properties significantly.

Research into the broader class of ellipticine (B1684216) and olivacine (B1677268) derivatives, to which this compound belongs, has identified the C-1, N-2, C-9, and C-11 positions as critical for pharmacological activity.

C-1 Position: Introduction of substituents at the C-1 position can profoundly impact antitumor potency. For instance, in the parent ellipticine series, the addition of a [(dialkylamino)alkyl]amino side chain at this position was found to significantly increase antitumor efficacy. nih.gov This highlights the potential for enhancing activity by introducing specific side chains that can form additional interactions with biological targets.

N-2 Position: The nitrogen atom at the N-2 position is crucial for the planarity of the molecule, which is essential for DNA intercalation. Substitution at this position can alter the electronic properties and planarity, thereby influencing DNA binding affinity and topoisomerase II inhibition.

C-9 Position: The C-9 position is one of the most extensively studied sites. As this compound is a 9-aza derivative, this position is a nitrogen atom, which differentiates it from ellipticine and olivacine. In those parent compounds, substitutions at C-9 with hydroxyl or methoxy (B1213986) groups are critical for activity.

C-11 Position: Substitution at the C-11 position generally influences the steric and electronic properties of the molecule, which can affect its interaction with DNA and topoisomerase II.

| Position | Type of Substituent | General Impact on Biological Activity |

|---|---|---|

| C-1 | Aminoalkyl Side Chains | Increases antitumor potency nih.gov |

| N-2 | Methylation (Quaternization) | Enhances DNA binding and activity |

| C-9 (N-9 in this compound) | Hydroxyl vs. Methoxy Group | Hydroxylation generally increases cytotoxicity nih.gov |

| C-11 | Methyl Group | Contributes to the planarity and intercalating ability |

In the closely related ellipticine and olivacine series, the nature of the substituent at the C-9 position is a key determinant of cytotoxic activity. Studies have consistently shown that 9-hydroxylated derivatives are more cytotoxic in vitro compared to their 9-methoxylated counterparts. nih.gov This enhanced activity is often attributed to the ability of the hydroxyl group to form hydrogen bonds with DNA or the topoisomerase II enzyme, thereby stabilizing the drug-target complex. Although this compound has a nitrogen at this position (9-aza), this principle underscores the importance of a hydrogen-bonding capable group at this location for optimal activity.

The introduction of side chains, particularly those containing amino groups, has been a successful strategy for improving the pharmacological profile of pyrido[4,3-b]carbazole derivatives. The length and position of these side chains are critical. For example, a 1-[[3-(diethylamino)propyl]amino] side chain at the C-1 position of an ellipticine analogue resulted in a very potent antitumor compound. nih.gov This suggests that an optimal side chain length allows the terminal amino group to establish ionic or hydrogen bond interactions with the phosphate backbone of DNA or with specific residues in the topoisomerase II enzyme, anchoring the molecule and enhancing its inhibitory effect.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to mathematically model the relationship between the chemical structure of ellipticine analogues and their biological activity. nih.govsemanticscholar.orgmdpi.com These models are crucial for predicting the activity of novel compounds and for understanding the physicochemical properties that drive their efficacy.

In a representative QSAR study on ellipticine-related compounds with antileukemia activity, a model was developed using four key molecular descriptors:

HOMO (Highest Occupied Molecular Orbital energy): Relates to the electron-donating ability of the molecule.

Softness: A measure of the molecule's polarizability.

AC1RABAMBID and TS1KFABMID: These are 2D descriptors that encode for specific structural features of the molecules.

This model demonstrated strong predictive power, indicating that these electronic and structural properties are critical for the antileukemia activity of this class of compounds. nih.govsemanticscholar.org Such methodologies are directly applicable to the rational design of novel, more potent this compound derivatives.

Molecular Modeling and Docking Protocols

Molecular modeling and docking studies provide atomic-level insights into how this compound and its analogues interact with their biological targets, primarily the DNA-topoisomerase II complex. nih.govnih.govresearchgate.netembopress.org These computational techniques are essential for visualizing the binding modes and identifying key interactions that are vital for biological activity.

Docking simulations have confirmed that the planar tetracyclic ring of these compounds intercalates between DNA base pairs. The molecule's orientation within the intercalation site is influenced by substituents on the ring system. Furthermore, these studies can model the interaction with topoisomerase II, a key enzyme in DNA replication. nih.gov The binding energy values calculated from these simulations can help in ranking the potential activity of newly designed analogues before their synthesis. For example, docking studies on related compounds have shown that favorable binding energies correlate with high cytotoxic activity. nih.govsemanticscholar.org These computational approaches allow for the virtual screening of large libraries of potential this compound analogues, prioritizing the most promising candidates for synthesis and biological evaluation. clinmedkaz.orgnih.gov

| Methodology | Objective | Key Findings/Applications |

|---|---|---|

| QSAR | Predict biological activity from chemical structure | Identifies key descriptors (e.g., HOMO energy, softness) influencing cytotoxicity nih.govsemanticscholar.org |

| Molecular Docking | Simulate binding of this compound to its target | Visualizes intercalation into DNA and interaction with topoisomerase II active site nih.govresearchgate.net |

| Virtual Screening | Identify potential new active analogues from databases | Prioritizes compounds for synthesis based on predicted binding affinity clinmedkaz.org |

Prediction of Binding Affinity to Target Proteins

Computational methods are instrumental in predicting the binding affinity of this compound and related ellipticine derivatives to their primary biological target, DNA topoisomerase II. walshmedicalmedia.comnih.gov These enzymes are critical for managing DNA topology during various cellular processes, and their inhibition is a key mechanism for the anticancer activity of this class of compounds. walshmedicalmedia.comresearchgate.net

Molecular docking simulations are a primary tool used to predict the binding poses and estimate the binding affinity of ligands within the active site of a protein. nih.govmdpi.comresearchgate.net For ellipticine analogs, docking studies have been performed using the crystal structures of human topoisomerase II alpha and beta isoforms. nih.govmdpi.com These studies help in understanding how modifications to the ellipticine scaffold, such as the introduction of side chains, influence the binding energy and, consequently, the inhibitory activity. For instance, the addition of one or two diethylaminoethyl side chains to the 7H-pyrido[2,3-c]carbazole core, a structure related to ellipticine, has been shown to significantly increase cytotoxic activity, with IC50 values in the sub-micromolar range. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have also been developed for ellipticine-related compounds to correlate their structural features with their biological activities. researchgate.net These models use various molecular descriptors to predict the anticancer activity of novel derivatives, providing a valuable tool for virtual screening and lead optimization.

The binding affinity of these compounds is not solely dependent on direct interactions with the enzyme but also on their ability to intercalate into DNA. nih.govias.ac.in Computational studies, including quantum mechanical calculations, have been employed to investigate the stacking interactions between ellipticine and DNA base pairs, further refining the prediction of binding affinity. ias.ac.in

Table 1: Predicted Binding Affinities of Selected Topoisomerase II Inhibitors

| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ciprofloxacin | Topoisomerase IIα | -6.54 | GLN773 |

| Gatifloxacin | Topoisomerase IIα | -6.86 | GLN773 |

| Moxifloxacin | Topoisomerase IIα | -7.70 | GLN773 |

| Enoxacin | Topoisomerase IIβ | -9.96 | ASP479, SER480 |

| Levofloxacin | Topoisomerase IIβ | -11.78 | ASP479, SER480 |

| Ofloxacin | Topoisomerase IIβ | -11.80 | ASP479, SER480 |

This table presents representative data from molecular docking studies of various fluoroquinolones with human topoisomerase II isoforms, illustrating the type of data generated in such computational analyses. nih.gov Similar approaches are applied to ellipticine derivatives like this compound.

Insights into Ligand-Target Interactions

Computational studies provide detailed insights into the specific molecular interactions between this compound analogs and their target, DNA topoisomerase II. These interactions are crucial for the stabilization of the drug-enzyme-DNA ternary complex, which ultimately leads to the inhibition of the enzyme's function and cell death. walshmedicalmedia.com

Molecular docking and molecular dynamics simulations reveal the key binding modes and interacting amino acid residues within the active site of topoisomerase II. nih.gov For many ellipticine derivatives, the planar tetracyclic ring system intercalates between DNA base pairs, while substituents on this core structure interact with the surrounding amino acid residues of the enzyme. nih.govias.ac.in

Hydrogen bonds, hydrophobic interactions, and electrostatic interactions all play a significant role in the binding of these inhibitors. nih.gov For example, molecular docking studies of various topoisomerase II inhibitors have identified specific residues, such as glutamine, asparagine, and serine, that form crucial hydrogen bonds with the ligands. nih.gov The presence of π-π, π-sigma, and π-alkyl interactions between the aromatic system of the ligand and the receptor has been suggested to be primarily responsible for the formation of a stable ternary complex. researchgate.net

The insights gained from these computational analyses are invaluable for understanding the structure-activity relationships. For example, it has been observed that the molecular size, planarity, and the position and nature of side chains on the pyridocarbazole nucleus significantly impact the cytotoxic activity and the ability to inhibit topoisomerase I and II. nih.gov

Table 2: Key Ligand-Target Interactions for Topoisomerase II Inhibitors

| Inhibitor Class | Key Interaction Types | Important Amino Acid Residues |

|---|---|---|

| Fluoroquinolones | Hydrogen Bonding | GLN, ASP, SER |

| Ellipticine Analogs | DNA Intercalation, Hydrogen Bonding, Hydrophobic Interactions | (Specific residues depend on the analog) |

| δ-Carboline Derivatives | Hydrogen Bonding with ATP binding pocket | (Specific residues depend on the derivative) |

This table summarizes the types of interactions observed in computational studies of different classes of topoisomerase II inhibitors, providing a framework for understanding the binding of this compound. nih.govnih.govnih.gov

Computational Chemistry Approaches in Drug Design

Computational chemistry has become an indispensable tool in the design and development of novel therapeutic agents, including analogs of this compound. mdpi.com These methods accelerate the drug discovery process by enabling the rapid screening of large virtual libraries of compounds and providing a rational basis for the design of molecules with improved potency and selectivity. researchgate.net

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major computational approaches. SBDD relies on the three-dimensional structure of the target protein, in this case, DNA topoisomerase II, to design ligands that can bind with high affinity and specificity. nih.gov Molecular docking, as previously discussed, is a cornerstone of SBDD.

LBDD methods are employed when the 3D structure of the target is unknown or to complement SBDD approaches. These methods are based on the principle that molecules with similar structures are likely to have similar biological activities. QSAR and pharmacophore modeling are common LBDD techniques used in the design of ellipticine derivatives. researchgate.net

Molecular dynamics simulations are another powerful computational tool that provides insights into the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can help to assess the stability of the predicted binding poses and to understand the conformational changes that may occur upon ligand binding.

The integration of these computational approaches allows for a comprehensive in-silico evaluation of potential drug candidates before their synthesis and experimental testing, thereby saving significant time and resources in the drug development pipeline. The continued advancement of computational methods holds great promise for the discovery of new and more effective ellipticine-based therapies.

Metabolism and Toxicological Profiles Academic Focus

Metabolic Pathways and Biotransformation

Biotransformation, the metabolic conversion of chemical compounds, typically results in more water-soluble substances that are easier to excrete. mhmedical.com For drugs, biotransformation can alter their biological effects, sometimes leading to active metabolites or, more commonly, to inactive metabolites that are less toxic. mhmedical.com

Oxidation of Nitrogen Atom at N-6 Position

While the metabolism of Pazelliptine is not as extensively documented as that of ellipticine (B1684216) derivatives, it is suggested that N-9 derivatives like this compound are likely metabolized through the oxidation of the nitrogen atom at the N-6 position. mdpi.com This contrasts with certain C-9 ellipticine derivatives. mdpi.com N-oxidation is a known phase I biotransformation reaction that can occur with nitrogen-containing compounds, often mediated by enzymes such as cytochrome P450 monooxygenases. mdpi.comuomus.edu.iqneu.edu.tr

Comparison of Metabolism with Related Derivatives (e.g., C-9 Ellipticine Derivatives)

This compound, as an N-9 derivative of olivacine (B1677268), is understood to have a different metabolic profile compared to C-9 ellipticine derivatives. mdpi.com C-9 ellipticine derivatives can undergo oxidation at the C-10 position, leading to the formation of reactive free radicals capable of alkylating proteins or nucleic acids. mdpi.com N-9 derivatives, including this compound, are not believed to undergo these specific transformations. mdpi.com Instead, their metabolism is thought to involve oxidation at the N-6 position. mdpi.com Ellipticine itself is known to be bioactivated by cytochrome P450 or peroxidase isoforms, leading to species that can covalently bind to DNA. mdpi.comwikipedia.org

Role of Metabolic Activation in Antitumor Efficacy and Radical Species Formation

Metabolic activation can play a significant role in the efficacy and toxicity of antitumor drugs. For some compounds, biotransformation is necessary to generate the active species that exerts the therapeutic effect. mhmedical.com In the case of ellipticine, enzymatic activation by cytochromes P450 and peroxidases leads to the formation of covalent DNA adducts, contributing to its activity but also its toxicity. wikipedia.org While this compound is suggested to avoid the radical species formation associated with C-10 oxidation seen in some C-9 ellipticine derivatives, the role of its proposed N-6 oxidation in its antitumor efficacy or the potential formation of other types of radical species requires further investigation. mdpi.com Studies on a pyrido-pyrrolo-isoquinoline derivative (BD-40), structurally related to ellipticine and containing a diethylaminopropyl amino lateral chain similar to this compound, suggested that a bioactivation step might be a prerequisite for its in vivo activity. nih.govnih.gov

Preclinical Toxicological Assessments

Preclinical toxicological studies are essential to evaluate the safety of a compound before potential clinical use. These studies often involve in vivo models to assess the compound's effects on living organisms. phenogenomics.cz

Studies in Nude Mice Models

Nude mice, which are immunodeficient, are commonly used in preclinical studies, particularly for evaluating the activity and toxicity of potential cancer therapeutics against human tumor xenografts. phenogenomics.czresearchgate.netnih.govgoogleapis.comnih.gov Studies have evaluated this compound in human tumor xenografts grown subcutaneously in nude mice. researchgate.net These studies aim to determine the compound's activity against various tumor types and assess its toxicity in a living system that partially mimics the human tumor environment. phenogenomics.czresearchgate.net One study evaluated this compound against a panel of 40 established human tumor lines in nude mice, alongside clinically used agents like cisplatin (B142131) and AZQ (diaziquone). researchgate.net

Comparative Toxicity Profiles with Clinically Used Agents

Comparing the toxicity profile of this compound with clinically used anticancer agents provides context for its potential therapeutic window. Studies in nude mice have included comparisons of this compound's activity and toxicity with agents such as cisplatin and AZQ. researchgate.net These comparisons help to understand the relative toxicity of this compound in a preclinical setting. For instance, in the study involving 40 human tumor xenografts in nude mice, doses of this compound (20-80 mg/kg) were selected to result in a median body weight loss of approximately 10%-15%, similar to the criteria used for cisplatin (5 mg/kg) and AZQ (3-7 mg/kg). researchgate.net This allows for a relative comparison of the doses required to achieve a certain level of toxicity in this model.

Data from preclinical studies comparing the activity of this compound with other agents in human tumor xenografts in nude mice can be presented in tables to illustrate the comparative profiles.

| Compound | Dose (mg/kg) | Activity (Xenografts Active/Tested) |

| Cisplatin | 5 | 15/40 researchgate.net |

| AZQ | 3-7 | 23/38 researchgate.net |

| This compound | 20-80 | 2/38 researchgate.net |

| Retelliptine | 6-12.5 | 1/39 researchgate.net |

*Activity defined as specific growth delay > 1 and tumor growth inhibition > 50%. researchgate.net

This table indicates that in this specific preclinical model, this compound showed activity in a smaller number of xenografts compared to cisplatin and AZQ at doses causing similar levels of body weight loss. researchgate.net

Clinical Research Findings and Implications for Future Development

Retrospective Analysis of Clinical Predictability from Preclinical Models

The preclinical study evaluating Pazelliptine in human tumor xenografts was designed, in part, to assess the ability of this model to predict clinical phase II activity nih.gov. The study authors noted that the clinical phase II studies of investigational compounds like this compound would serve as a prospective test for the xenograft model's predictive value nih.gov.

A retrospective analysis would typically compare the preclinical activity observed in the xenograft model with the actual outcomes in human clinical trials. However, as detailed clinical trial results for this compound are not available in the provided sources, a specific retrospective analysis correlating the preclinical xenograft data with clinical outcomes for this compound cannot be performed based on this information.

General challenges in translating preclinical findings to clinical success are well-documented in drug development ctdbase.orguni.lunih.govgoogle.comgoogle.com. These challenges can arise from various factors, including differences in drug metabolism, distribution, and target engagement between animal models and humans, as well as the inherent complexity and heterogeneity of human diseases ctdbase.orguni.lunih.govgoogle.comgoogle.com.

Lessons Learned for Novel Pyridocarbazole Analog Development

This compound is recognized as a derivative of olivacine (B1677268), belonging to the class of pyridocarbazole compounds uni.lunih.gov. Research on pyridocarbazoles, including related compounds like ellipticine (B1684216) and olivacine, has provided insights into structural features that influence their anticancer activity and toxicity uni.lunih.gov.

Studies have suggested that modifications at specific positions on the core pyridocarbazole ring system, such as the 9th and 11th positions of the ellipticine ring, can impact antitumor properties uni.lu. For instance, ellipticine analogs with an oxygen function at the 9-position, such as a hydroxyl or methoxy (B1213986) group, have shown stronger anticancer efficacy compared to those without this modification uni.lu.

This compound itself is described as a 9-aza derivative of olivacine nih.gov. Preclinical comparisons between this compound and ellipticine have indicated that this compound exhibits greater antitumor activity and is less toxic than ellipticine in certain contexts nih.gov. Furthermore, a derivative of this compound, 9-aza-olivacine, was reported to show better cytotoxicity and anticancer activity against specific cell lines compared to ellipticine uni.lu. These findings highlight that structural variations within the pyridocarbazole class, even seemingly subtle ones like the replacement of a carbon with a nitrogen at the 9-position as seen in this compound relative to olivacine, can significantly influence biological activity profiles uni.lunih.gov.

The interaction of this compound with nucleic acids, suggesting an intercalative mode of binding to DNA, also provides a mechanistic lesson for analog development mdpi.com. Understanding how structural modifications affect DNA binding affinity and mode can guide the design of new analogs with potentially improved efficacy or reduced off-target effects.

The lessons learned from the investigation of this compound and its related compounds underscore the importance of targeted structural modifications to optimize the therapeutic index of pyridocarbazole derivatives. Future development efforts for novel analogs can leverage this understanding to design compounds with enhanced efficacy, improved pharmacokinetic properties, and reduced toxicity, building upon the knowledge gained from compounds like this compound.

Advanced Research Methodologies and Future Directions

Advanced Spectroscopic Techniques

Modern spectroscopic methods offer unprecedented spatial and temporal resolution, enabling a detailed examination of pazelliptine's behavior at the molecular and subcellular levels.

Time-Resolved Absorption and Fluorescence Spectroscopy

Time-resolved spectroscopy is a powerful tool for studying the transient states and dynamic processes of molecules following light absorption. These techniques can monitor molecular interactions and motions on timescales ranging from picoseconds to nanoseconds, providing critical insights into the photophysical and photochemical properties of this compound.

Research has shown that upon excitation with a 355 nm laser, this compound undergoes biphotonic ionization. This process leads to the simultaneous formation of the this compound radical cation (PZE+) and a hydrated electron. In the absence of oxygen, the hydrated electron reacts with unexcited this compound to form the this compound radical anion (PZE-). These radical cation and anion species then disappear through recombination over a millisecond timescale. In the presence of oxygen, the hydrated electron is scavenged by oxygen, leading to the formation of the superoxide radical. The this compound radical cation reacts with the superoxide radical to produce hydrogen peroxide. Furthermore, spectral analysis has revealed the formation of a this compound triplet state during the laser pulse, which decays on a microsecond timescale in the absence of oxygen.

| Species | Formation Process | Decay/Reaction | Timescale |

|---|---|---|---|

| This compound Radical Cation (PZE+) | Biphotonic Ionization | Recombination with PZE- or reaction with O2- | Millisecond |

| This compound Radical Anion (PZE-) | Reaction of hydrated electron with PZE | Recombination with PZE+ | Millisecond |

| This compound Triplet State | Laser Pulse Excitation | Triplet-Triplet Annihilation | Microsecond |

Secondary Ion Mass Spectrometry (SIMS) Imaging for Intracellular Distribution

Secondary Ion Mass Spectrometry (SIMS) is a high-resolution imaging technique capable of mapping the elemental and molecular composition of a sample's surface. In the context of this compound research, SIMS imaging holds the potential to visualize the subcellular distribution of the compound and its metabolites. This would provide invaluable information on its accumulation in specific organelles, which is crucial for understanding its mechanism of action and potential off-target effects.

While SIMS has been successfully employed to image the subcellular distribution of other molecules, such as lipids, there is currently no publicly available research specifically detailing the use of SIMS imaging to study the intracellular distribution of this compound. The application of this technique to this compound would represent a significant advancement in understanding its cellular pharmacology.

Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic view of drug action by considering the complex network of interactions between a drug and the biological system. These approaches are particularly well-suited for compounds like this compound, which may exert their effects through multiple targets.

Elucidating Multitargeting Mechanisms

This compound, like its parent compound ellipticine (B1684216), is known to function as a DNA intercalator and an inhibitor of topoisomerase II. nih.govresearchgate.netwikipedia.orgnih.gov However, ellipticine and its derivatives have been shown to interact with a variety of other cellular targets and pathways, including kinases like c-Kit, AKT, and CK2, and the p53 tumor suppressor pathway. mdpi.comwalshmedicalmedia.comwalshmedicalmedia.com This suggests that this compound may also possess a multitargeting mechanism of action.

Identification of Active Compounds in Complex Extracts

While this compound is a synthetic compound, the principles of systems biology and network pharmacology are also highly relevant to the study of natural product-derived drugs, such as the parent compound ellipticine, which is isolated from the leaves of Ochrosia elliptica. nih.gov These approaches can be used to identify the most active compounds within complex extracts and to understand the synergistic or antagonistic interactions between different components. This is particularly important for the development of standardized and effective herbal medicines.

Translational Research Paradigms

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound, this involves a structured pathway from preclinical studies to clinical trials.

The preclinical phase of translational research for an anticancer agent like this compound would typically involve extensive in vitro and in vivo studies to characterize its efficacy, and pharmacokinetic profile. nih.gov These studies are essential for establishing a scientific rationale for its use in humans.

Optimization of Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of translational oncology research. nih.govresearchgate.net Unlike traditional cell line-derived xenografts, PDX models are recognized for their ability to maintain the principal histological and genetic features of the original patient tumors, offering a more accurate platform for evaluating the efficacy of therapeutic compounds. nih.gov In a collaborative program to assess the utility of PDX models in predicting clinical activity, this compound was among the investigational agents evaluated, highlighting the relevance of these models for novel drug assessment. nih.gov

The optimization of PDX models is an ongoing effort focused on enhancing their clinical relevance and predictive accuracy. Key strategies include the co-engraftment of human immune cells to create "humanized" mice, which allows for the study of interactions between the tumor and the immune system. nih.gov Another optimization approach is the development of miniPDX models, where patient-derived tumor cells are encapsulated and implanted into mice, allowing for more rapid in vivo screening of various therapeutic regimens. nih.gov

| Optimization Strategy | Description | Key Advantage |

|---|---|---|

| Humanization | Co-engraftment of patient tumor fragments with peripheral blood or bone marrow cells into a NOD/SCID mouse. nih.gov | Allows for reconstitution of a human immune system to study immuno-oncology agent interactions. nih.gov |

| Orthotopic Implantation | Implantation of the patient's tumor tissue into the corresponding organ in the mouse (e.g., lung tumor into a mouse lung). | Better recapitulates the tumor microenvironment and metastatic processes compared to subcutaneous implantation. researchgate.net |

| Multi-Sample Implantation | Establishing multiple PDX models from different regions of a single tumor. nih.gov | Captures the intratumor heterogeneity of the patient's cancer. nih.gov |

| MiniPDX Models | Patient-derived tumor cells are placed in hollow fiber capsules and implanted subcutaneously for rapid drug screening. nih.gov | Provides faster evaluation of drug responses (e.g., within 7 days) compared to conventional PDX models. nih.gov |

Integration with Genetically Engineered Mouse Models

Genetically Engineered Mouse Models (GEMMs) are created by introducing specific genetic alterations known to drive human cancers into the germline of mice, leading to the development of de novo tumors. nih.gov A primary advantage of GEMMs is the presence of a fully intact and competent immune system, which is critical for studying immunotherapies and the complex interplay between cancer and its microenvironment. nih.gov

While PDX models excel at representing the diversity of human tumors, GEMMs provide invaluable insights into the specific functions of cancer-driving genes and the processes of tumor initiation and progression. nih.govnih.gov The integration of these two model systems offers a powerful, complementary approach for preclinical research. For instance, GEMMs can be used to study the initial stages of tumorigenesis and to identify genetic drivers of cancer, while PDX models can be used to test the efficacy of targeted therapies against a wide array of patient-specific tumor subtypes.

| Feature | Patient-Derived Xenograft (PDX) Models | Genetically Engineered Mouse Models (GEMM) |

|---|---|---|

| Origin | Direct implantation of patient tumor tissue into immunodeficient mice. nih.gov | De novo tumor formation driven by specific genetic alterations in immunocompetent mice. nih.gov |

| Immune System | Host mouse is immunodeficient; requires "humanization" to study immune interactions. | Intact, syngeneic immune system. nih.gov |

| Tumor Microenvironment | Initially contains human stromal components, which are gradually replaced by murine stroma. nih.gov | Fully murine microenvironment that co-evolves with the tumor. |

| Genetic Diversity | Represents the broad genetic heterogeneity of the human patient population. | Limited to the specific genetic alterations introduced. nih.gov |

| Primary Application | Efficacy testing of therapeutics across a diverse range of patient tumors; personalized medicine studies. youtube.com | Studying the function of specific genes in cancer initiation and progression; immunotherapy research. nih.gov |

Strategies for Addressing Phenotypic and Genetic Drift in Xenografts